molecular formula C20H24N2O6S B2830605 N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 896324-69-9

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2830605
CAS No.: 896324-69-9
M. Wt: 420.48
InChI Key: DMCVDUXPARUJIF-UHFFFAOYSA-N
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Description

N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a furan ring, a sulfonyl group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the furan-2-yl and 4-methylbenzenesulfonyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted ethanediamides, furan derivatives, and sulfonyl compounds.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide
  • N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide

Uniqueness

N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-14-6-8-16(9-7-14)29(25,26)18(17-5-3-11-28-17)13-22-20(24)19(23)21-12-15-4-2-10-27-15/h3,5-9,11,15,18H,2,4,10,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVDUXPARUJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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